4-Bromo-2-nitro-1-(trichloromethoxy)benzene
Description
4-Bromo-2-nitro-1-(trichloromethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 4, a nitro group at position 2, and a trichloromethoxy (-O-CCl₃) group at position 1. The trichloromethoxy substituent introduces significant steric bulk and electron-withdrawing effects, which influence the compound’s reactivity, solubility, and stability.
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOBPAPGIJGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitro-1-(trichloromethoxy)benzene typically involves the nitration of 4-bromo-1-(trichloromethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through recrystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitro-1-(trichloromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group, leading to the formation of various oxidation products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products such as 4-amino-2-nitro-1-(trichloromethoxy)benzene.
Reduction: Products such as 4-bromo-2-amino-1-(trichloromethoxy)benzene.
Oxidation: Various oxidized derivatives depending on the reaction conditions
Scientific Research Applications
4-Bromo-2-nitro-1-(trichloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives for research purposes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitro-1-(trichloromethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and trichloromethoxy group can also influence the compound’s reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and toxicological effects.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
4-Bromo-2-nitro-1-(trifluoromethoxy)benzene (CAS 251115-21-6):
- Substituents : Trifluoromethoxy (-O-CF₃) instead of trichloromethoxy.
- Molecular Weight : 270.00 g/mol (vs. estimated ~319 g/mol for the trichloromethoxy analog due to Cl’s higher atomic mass) .
- Electronic Effects : The -O-CF₃ group is strongly electron-withdrawing but less bulky than -O-CCl₃. This difference impacts reactivity in electrophilic substitution and cross-coupling reactions.
- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals due to its halogen and nitro functionalities .
4-Bromo-1-methoxy-2-nitrobenzene :
- Substituents : Methoxy (-OCH₃) instead of trichloromethoxy.
- Electronic Effects : The methoxy group is electron-donating, contrasting sharply with the electron-withdrawing trichloromethoxy group. This alters the compound’s acidity and susceptibility to nucleophilic attack .
- Synthesis : Similar to 4-bromo-1-nitrobenzene (), which is synthesized via nitration of bromobenzene. Introducing -OCH₃ would require protection/deprotection strategies .
2-Chloro-1-methyl-4-(trichloromethoxy)benzene (CAS 1404194-40-6):
Physical and Chemical Properties
*Estimated based on substituent contributions.
Biological Activity
4-Bromo-2-nitro-1-(trichloromethoxy)benzene is an aromatic compound characterized by the presence of a bromine atom, a nitro group, and a trichloromethoxy substituent. This unique combination of functional groups contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.
- Chemical Formula : C₇H₃BrCl₃NO₂
- Molecular Weight : Approximately 296.4 g/mol
- Structure : The compound features an aromatic ring with a bromine atom at the para position relative to a nitro group and a trichloromethoxy group.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may inhibit specific enzymes.
- Cellular Signaling Modulation : The compound may influence cellular signaling pathways by modulating kinase activities, which can affect gene expression and cellular metabolism.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. The mechanism involves:
- Cell Membrane Disruption : The lipophilic nature of the trichloromethoxy group may facilitate membrane penetration, leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : The nitro group can form reactive species that interfere with DNA replication.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Key findings include:
- Induction of Apoptosis : Treatment with the compound resulted in increased caspase activity and mitochondrial dysfunction in cancer cells.
- Dose-Dependent Effects : Cytotoxicity was observed to be dose-dependent, with higher concentrations leading to significant cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 18 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The compound demonstrated significant activity against all tested strains, indicating its potential as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
In a laboratory setting, the effects of varying concentrations of the compound on human breast cancer cells (MCF-7) were assessed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The results indicate a clear dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.
Toxicity Profile
Toxicological assessments reveal that while the compound exhibits promising biological activity, it also poses risks:
- Mutagenicity : Some studies suggest that compounds with similar structures may exhibit mutagenic properties, necessitating further investigation into the genetic safety profile of this compound.
- Organ Toxicity : High doses have been associated with hepatotoxicity and nephrotoxicity in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
